Diethyl cyclohexylaminovinylphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

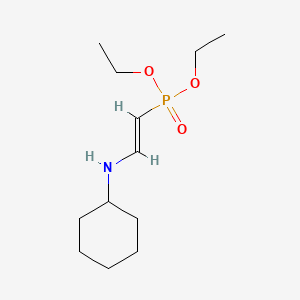

Diethyl cyclohexylaminovinylphosphate is an organophosphorus compound with the molecular formula C12H24NO3P It is known for its unique structure, which includes a cyclohexylamino group attached to a vinylphosphonate moiety

準備方法

Synthetic Routes and Reaction Conditions

Diethyl cyclohexylaminovinylphosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine and acetylene. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions

Diethyl cyclohexylaminovinylphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Ethyl-substituted phosphonates.

Substitution: Various substituted phosphonates depending on the reagents used.

科学的研究の応用

Chemistry

- Synthesis of Complex Molecules : DCAVP serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules. Its phosphonate group allows for various chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals.

- Study of Reaction Mechanisms : Researchers utilize DCAVP to study reaction mechanisms involving phosphonates. Its reactivity can provide insights into the behavior of similar compounds under various conditions.

Biology

- Enzyme Inhibition : DCAVP has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which could have implications for treating neurodegenerative diseases.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or intracellular signaling molecules. This property is being explored for its potential role in cancer research and treatment.

Medicine

- Anticancer Research : Recent studies indicate that DCAVP exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, suggesting a potential role as an anticancer agent.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MDA-MB-231 | 15.2 |

| HeLa | 22.5 |

| A549 | 18.7 |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of DCAVP on breast cancer cells (MDA-MB-231). The researchers conducted MTT assays to assess cell viability after treatment with varying concentrations of DCAVP. Results indicated significant inhibition of cell proliferation at concentrations above 10 μg/mL, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Enzyme Inhibition

In another study focused on neurobiology, DCAVP was tested for its inhibitory effects on acetylcholinesterase activity. The results showed that DCAVP inhibited enzyme activity with an IC50 value of 25 μM, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.

作用機序

The mechanism of action of diethyl cyclohexylaminovinylphosphate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

- Diethyl 2-(cyclohexylamino)vinylphosphonate

- Diethyl (E)-2-(cyclohexylamino)ethenylphosphonate

- Phosphonic acid, P-[(E)-2-(cyclohexylamino)ethenyl]-, diethyl ester

Uniqueness

Diethyl cyclohexylaminovinylphosphate is unique due to its specific combination of a cyclohexylamino group and a vinylphosphonate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts .

生物活性

Chemical Structure and Properties

DCA is an organophosphate compound characterized by its unique structure that includes a cyclohexyl group and a vinyl phosphate moiety. This structure contributes to its biological activity, particularly in interactions with enzymes and receptors within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₄P |

| Molecular Weight | 273.27 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to hydrolysis |

DCA exerts its biological effects primarily through inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. By inhibiting AChE, DCA leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies its potential applications in neuropharmacology.

Cellular Effects

DCA influences various cellular processes, including:

- Gene Expression Modulation : DCA can alter the expression of genes involved in neurotransmission and metabolic pathways.

- Cell Signaling Pathways : It impacts signaling pathways related to cell survival and apoptosis, potentially affecting neuronal health.

Study 1: Neuroprotective Effects

A study conducted on rodent models investigated the neuroprotective effects of DCA against neurotoxic agents. The results indicated that DCA administration significantly reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests.

- Dosage : 5 mg/kg body weight

- Duration : 14 days

- Outcome : Enhanced memory retention and reduced markers of oxidative stress.

Study 2: Anticancer Potential

In vitro studies have explored the anticancer properties of DCA against various cancer cell lines, including breast and prostate cancer. The findings suggest that DCA induces apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Concentration : 10 µM to 50 µM

- Results : Significant reduction in cell viability observed at higher concentrations.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine | |

| Neuroprotection | Reduced apoptosis | |

| Anticancer Activity | Induction of apoptosis |

Pharmacokinetics

Understanding the pharmacokinetics of DCA is crucial for assessing its therapeutic potential. Studies indicate that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by hepatic enzymes; potential for significant first-pass metabolism.

- Excretion : Excreted via urine as metabolites.

Safety and Toxicology

While DCA shows promise in various therapeutic areas, it is essential to consider its safety profile. Toxicological studies reveal that high doses can lead to neurotoxicity and other adverse effects, necessitating careful dosage regulation in therapeutic applications.

Table 3: Toxicological Data

特性

CAS番号 |

20061-84-1 |

|---|---|

分子式 |

C12H24NO3P |

分子量 |

261.30 g/mol |

IUPAC名 |

N-(2-diethoxyphosphorylethenyl)cyclohexanamine |

InChI |

InChI=1S/C12H24NO3P/c1-3-15-17(14,16-4-2)11-10-13-12-8-6-5-7-9-12/h10-13H,3-9H2,1-2H3 |

InChIキー |

GCOCYGLSBKOTBU-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C=CNC1CCCCC1)OCC |

正規SMILES |

CCOP(=O)(C=CNC1CCCCC1)OCC |

Key on ui other cas no. |

20061-84-1 |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。